molecular formula C7H9NO2 B14491899 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole CAS No. 64040-63-7

5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole

Cat. No.: B14491899
CAS No.: 64040-63-7
M. Wt: 139.15 g/mol
InChI Key: MCKRKKAMAKOTHK-UHFFFAOYSA-N
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Description

5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of enol ethers, which are prepared by dissolving the starting materials in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling to 0°C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise, followed by the addition of benzaldehyde. The reaction mixture is then allowed to warm to room temperature and quenched with a saturated ammonium chloride solution. The product is extracted and purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for cleavage reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic cleavage of the ether bond can yield alcohols and alkyl halides .

Scientific Research Applications

5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxyethenyl and methyl groups, which can participate in electron-donating or withdrawing interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-(2-methoxyethenyl)benzene
  • 5-(2-Methoxyvinyl)-7-methyl-1H-indazole
  • 5-(2-Methoxyethenyl)-1,3-thiazole

Uniqueness

5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications and research .

Properties

CAS No.

64040-63-7

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(2-methoxyethenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C7H9NO2/c1-6-5-7(10-8-6)3-4-9-2/h3-5H,1-2H3

InChI Key

MCKRKKAMAKOTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C=COC

Origin of Product

United States

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